1,8,9-Trimethylanthracene

Description

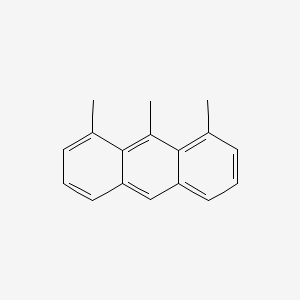

Structure

2D Structure

3D Structure

Properties

CAS No. |

63335-10-4 |

|---|---|

Molecular Formula |

C17H16 |

Molecular Weight |

220.31 g/mol |

IUPAC Name |

1,8,9-trimethylanthracene |

InChI |

InChI=1S/C17H16/c1-11-6-4-8-14-10-15-9-5-7-12(2)17(15)13(3)16(11)14/h4-10H,1-3H3 |

InChI Key |

ZSENAIKMUOJESY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=C3C(=CC=CC3=CC2=CC=C1)C)C |

Origin of Product |

United States |

Synthetic Methodologies for 1,8,9 Trimethylanthracene and Architecturally Complex Derivatives

Strategies for Regioselective Alkylation of the Anthracene (B1667546) Core

Achieving the specific 1,8,9-trimethyl substitution pattern on the anthracene nucleus requires carefully designed synthetic routes that control the position of electrophilic attack on the aromatic system. Direct methylation of the parent anthracene is often complicated by a lack of selectivity, typically favoring substitution at the more reactive 9 and 10 positions. Therefore, indirect methods and multi-step syntheses are generally employed.

While direct, single-step regioselective methylation of anthracene to yield the 1,8,9-trimethyl derivative is not well-documented, directed metalation strategies on pre-functionalized anthracene precursors can, in principle, afford the desired substitution pattern. For instance, the presence of directing groups at the 1 and 8 positions could facilitate the introduction of a methyl group at the 9-position. However, the inherent reactivity of the 9-position often complicates such approaches.

A more plausible strategy involves the use of precursors where the 1 and 8 positions are already substituted, guiding the subsequent functionalization. Friedel-Crafts acylation of anthracene, for example, can yield a mixture of 1,5- and 1,8-diacetylanthracene. The separation of the 1,8-isomer would provide a key intermediate. Subsequent reduction of the acetyl groups to ethyl groups, followed by demethylation, is a potential, albeit lengthy, route. A more direct approach would be a highly regioselective diacetylation, if reaction conditions could be optimized to favor the 1,8-isomer.

| Reaction | Reagents | Products | Notes |

| Friedel-Crafts Acetylation | Anthracene, Acetyl Chloride, AlCl₃ | Mixture of 1-acetylanthracene, 1,5-diacetylanthracene, 1,8-diacetylanthracene | Yields of specific isomers are condition-dependent. |

| Clemmensen/Wolff-Kishner Reduction | Diacetylanthracene, Zn(Hg)/HCl or H₂NNH₂/KOH | Diethylanthracene | Standard reduction of ketones to alkanes. |

Given the challenges of direct regioselective alkylation, multi-step pathways are the most viable approach for synthesizing 1,8,9-trimethylanthracene. Such a synthesis could commence from a suitably substituted precursor, such as 1,8-dichloroanthracene, which can be prepared from 1,8-dichloroanthraquinone.

A hypothetical multi-step synthesis could be envisioned as follows:

Synthesis of a 1,8-Disubstituted Anthracene Precursor: Starting with a commercially available or synthetically accessible 1,8-disubstituted anthracene, such as 1,8-diiodoanthracene.

Introduction of Methyl Groups at C1 and C8: The iodo groups can be converted to methyl groups via palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, using appropriate methylating agents (e.g., methylboronic acid or trimethyltin (B158744) chloride).

Introduction of the C9 Methyl Group: The resulting 1,8-dimethylanthracene (B99188) could then be methylated at the 9-position. Due to the steric hindrance from the peri-methyl groups, the reactivity of the 10-position might be sufficiently reduced to allow for selective methylation at the 9-position. This could potentially be achieved through a Friedel-Crafts alkylation or by formylation followed by reduction.

Another comprehensive approach involves the construction of the anthracene core from simpler aromatic precursors, which allows for the precise placement of substituents. The Elbs reaction, which involves the pyrolysis of an ortho-methyl-substituted benzophenone, is a classic method for forming polycyclic aromatic hydrocarbons. While it can be used to synthesize anthracenes, it may not be suitable for highly substituted derivatives due to potential side reactions and elimination of substituents.

| Synthetic Step | Example Reagents | Intermediate/Product |

| Cross-Coupling | 1,8-Diiodoanthracene, Methylboronic acid, Pd catalyst | 1,8-Dimethylanthracene |

| Formylation | 1,8-Dimethylanthracene, Vilsmeier-Haack reagent (POCl₃/DMF) | 1,8-Dimethylanthracene-9-carbaldehyde |

| Reduction | 1,8-Dimethylanthracene-9-carbaldehyde, Wolff-Kishner or Clemmensen reduction | This compound |

Utilization of Anthrone (B1665570) Precursors in this compound Synthesis

Anthrone and its derivatives serve as versatile precursors for the synthesis of substituted anthracenes. The carbonyl group at the 10-position deactivates the central ring towards electrophilic substitution, allowing for functionalization of the outer rings. Furthermore, the methylene (B1212753) group at the 9-position can be a site for functionalization.

A plausible synthetic route starting from an anthrone precursor could involve:

Synthesis of a 1,8-Disubstituted Anthrone: This could be achieved through the cyclization of an appropriately substituted diphenylmethane (B89790) derivative.

Methylation at the 9-Position: The methylene protons at the 9-position of the anthrone are acidic and can be deprotonated with a suitable base, followed by quenching with an electrophilic methylating agent like methyl iodide.

Reduction and Aromatization: The resulting 9-methyl-1,8-disubstituted-10-anthrone can then be reduced at the carbonyl group and subsequently dehydrated to yield the fully aromatic this compound.

This strategy offers a higher degree of regiochemical control compared to direct substitution on the anthracene core.

Chemical Transformations and Functionalization of the this compound Scaffold

The this compound scaffold, once synthesized, can be further functionalized to introduce new chemical entities and modulate its properties. The presence of the methyl groups offers reactive sites for further transformations.

Photochemical halogenation provides a method for the selective functionalization of the benzylic positions of the methyl groups on the anthracene core. Under radical conditions, typically involving N-bromosuccinimide (NBS) and a radical initiator or light, bromination is expected to occur preferentially at the 9-methyl group. The benzylic radical at the 9-position is stabilized by the extended aromatic system, making it more susceptible to halogenation than the methyl groups at the 1 and 8 positions.

Studies on the bromination of 2,9-dimethylanthracene have shown that in the presence of bromine in carbon tetrachloride, which favors a free-radical mechanism, substitution occurs exclusively at the 9-methyl group to yield 9-bromomethyl-2-methylanthracene. In contrast, under ionic conditions (acetic acid in the dark), nuclear bromination at the 10-position is the exclusive outcome. This demonstrates the possibility of selectively functionalizing either the methyl groups or the aromatic core by choosing the appropriate reaction conditions.

| Reaction Conditions | Reactant | Major Product |

| NBS, light (Radical) | This compound | 1,8-Dimethyl-9-(bromomethyl)anthracene |

| Br₂, Acetic Acid (Ionic) | This compound | 10-Bromo-1,8,9-trimethylanthracene |

The halogenated derivatives of this compound, such as 1,8-dimethyl-9-(bromomethyl)anthracene, are valuable intermediates for further synthetic modifications through nucleophilic aliphatic substitution reactions. The bromomethyl group at the 9-position is an excellent leaving group, and the benzylic nature of the carbon-bromine bond enhances its reactivity towards nucleophiles in SN2 reactions.

A wide range of nucleophiles can be employed to displace the bromide and introduce diverse functionalities. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to facilitate the substitution process.

Examples of Nucleophilic Substitution Reactions:

With Amines: Reaction with primary or secondary amines leads to the formation of the corresponding aminomethyl derivatives.

With Alkoxides: Treatment with sodium or potassium alkoxides yields ether derivatives.

With Cyanide: Reaction with sodium or potassium cyanide introduces a cyanomethyl group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

With Thiolates: Reaction with thiolates provides access to thioether derivatives.

The successful application of these nucleophilic substitution reactions on the 9-(bromomethyl)anthracene (B1265701) scaffold suggests that similar transformations would be readily achievable on the 1,8-dimethyl-9-(bromomethyl)anthracene system, providing a versatile platform for the synthesis of a wide array of architecturally complex and functionally diverse anthracene derivatives.

Electrophilic Sulfonation of Trimethylanthracenes

The electrophilic sulfonation of anthracenes bearing methyl substituents, particularly at the sterically hindered meso-positions (9- and 10-), presents a unique deviation from typical aromatic ring substitution. Research into the sulfonation of such architecturally complex derivatives of anthracene has revealed a propensity for side-chain substitution rather than direct functionalization of the aromatic nucleus. This behavior is notably influenced by the reaction conditions and the specific sulfonation agent employed.

Studies on the sulfonation of 9-methylanthracene (B110197) and 9,10-dimethylanthracene (B165754) have provided significant insights into the reactivity of trimethylated anthracenes, such as this compound. When subjected to sulfonation with a dioxane-sulfur trioxide complex in dioxane at 40°C, these meso-methylated anthracenes undergo substitution at the methyl group, a phenomenon attributed to a specific reaction mechanism involving an initial addition of sulfur trioxide to the opposite meso-position rsc.org.

In the case of 9-methylanthracene, the exclusive product of this reaction is 9-anthrylmethanesulfonic acid rsc.org. Similarly, the sulfonation of 9,10-dimethylanthracene under the same conditions yields 10-methyl-9-anthrylmethanesulfonic acid and 9,10-bis(sulfomethyl)anthracene rsc.org. This consistent pattern of side-chain sulfonation for meso-methylated anthracenes strongly suggests that this compound would react in a similar fashion. The presence of the methyl group at the 9-position is expected to direct the sulfonation to this side chain, leading to the formation of (1,8-dimethylanthracen-9-yl)methanesulfonic acid.

The proposed mechanism for this side-chain sulfonation involves the initial electrophilic addition of sulfur trioxide to the meso-position opposite to the methyl group. This is followed by a subsequent rearrangement and loss of sulfur trioxide from the resulting σ-complex, leading to the formation of the more stable methyl-sulfonated product rsc.org. This mechanistic pathway highlights the intricate interplay of steric and electronic effects in determining the regioselectivity of electrophilic attack on substituted anthracenes.

The following table summarizes the observed and expected products from the sulfonation of various trimethylanthracenes and their methylated precursors.

| Starting Material | Sulfonating Agent | Product(s) | Reference |

| 9-Methylanthracene | Dioxane-SO₃ in Dioxane | 9-Anthrylmethanesulfonic acid | rsc.org |

| 9,10-Dimethylanthracene | Dioxane-SO₃ in Dioxane | 10-Methyl-9-anthrylmethanesulfonic acid, 9,10-Bis(sulfomethyl)anthracene | rsc.org |

| This compound | Dioxane-SO₃ in Dioxane | (1,8-Dimethylanthracen-9-yl)methanesulfonic acid (Expected) | Inferred from rsc.org |

It is important to note that while the sulfonation of anthracene itself can lead to a mixture of 1-, 2-, and 9-anthracenesulfonic acids depending on the reaction conditions, the presence of a methyl group at the 9-position fundamentally alters the course of the reaction, favoring side-chain functionalization rsc.org. This preference underscores the directing influence of alkyl substituents in complex polycyclic aromatic hydrocarbons.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

NMR spectroscopy serves as a powerful tool for probing the solution-state conformation and electronic environment of 1,8,9-trimethylanthracene. The chemical shifts and coupling constants of protons and carbon nuclei are highly sensitive to the local geometry and electron distribution, providing a detailed picture of the molecular structure.

The ¹³C NMR spectrum provides valuable information about the carbon framework of this compound. The chemical shifts of the methyl carbons and the aromatic carbons are influenced by the steric interactions between the peri- and meso-substituents. These "peri-interactions" between the methyl groups at the 1 and 8 positions, and their interaction with the methyl group at the 9 position, are expected to cause notable changes in the electronic environment of the involved carbon atoms. In related overcrowded aromatic compounds, such steric strain can lead to downfield shifts for the carbons bearing the bulky substituents and for the carbons in close proximity.

Table 1: Predicted ¹³C NMR Chemical Shift Ranges for this compound Based on Analogous Compounds

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Methyl Carbons (C1, C8, C9) | 15 - 25 |

| Aromatic Carbons (quaternary) | 130 - 145 |

Note: This table is predictive and based on general values for substituted anthracenes. Specific experimental data for this compound is required for accurate assignments.

To unambiguously assign the proton and carbon signals in the complex NMR spectra of this compound, two-dimensional (2D) NMR techniques are indispensable. Experiments such as COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to identify adjacent protons in the aromatic rings. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are crucial for correlating proton signals with their directly attached carbons (HSQC) and with carbons that are two or three bonds away (HMBC). These techniques would allow for a complete and reliable assignment of the entire NMR spectral data, providing a solid foundation for understanding the molecule's solution-state structure.

X-ray Crystallography: Elucidating Molecular Geometry and Strain

X-ray crystallography provides a definitive method for determining the precise three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsional angles. For a sterically strained molecule like this compound, this technique is essential for quantifying the degree of structural distortion.

Due to the severe steric hindrance between the three methyl groups, the anthracene (B1667546) core of this compound is expected to be significantly distorted from planarity. X-ray crystallographic analysis would likely reveal a twisted or buckled aromatic system. The dihedral angles between the planes of the three aromatic rings would deviate significantly from the 180° expected for a planar molecule. This non-planarity is a direct consequence of the molecule adopting a conformation that minimizes the steric repulsion between the bulky methyl substituents.

The steric strain in this compound is also expected to manifest in deviations of bond lengths and angles from their ideal values. The C-C bonds within the anthracene framework, particularly around the substituted positions, may be elongated to relieve strain. Similarly, bond angles involving the methyl-substituted carbons are likely to be distorted from the ideal 120° for sp²-hybridized carbons. A detailed analysis of the crystallographic data would provide quantitative measures of these distortions, offering insight into the distribution of strain throughout the molecular framework.

Table 2: Anticipated Bond Length and Angle Deviations in this compound from X-ray Crystallography

| Parameter | Expected Value (Unstrained) | Anticipated Deviation in this compound |

|---|---|---|

| Aromatic C-C Bond Length | ~1.39 - 1.42 Å | Elongation in strained regions |

| C-C-C Bond Angle in Ring | ~120° | Significant deviation from 120° at and near substituted carbons |

Note: This table is based on expected trends for sterically hindered aromatic molecules. Precise values can only be determined through experimental X-ray crystallographic analysis of this compound.

Electronic Spectroscopy: UV-Visible Absorption and Fluorescence Properties

The electronic transitions of this compound can be investigated using UV-Visible absorption and fluorescence spectroscopy. The absorption spectrum reveals the wavelengths of light that promote the molecule from its ground electronic state to various excited states. The fluorescence spectrum, conversely, shows the emission of light as the molecule relaxes from its lowest singlet excited state back to the ground state.

The position and intensity of the absorption and emission bands are sensitive to the molecular structure and the solvent environment. The methyl substituents at the 1, 8, and 9 positions of the anthracene core are expected to cause a bathochromic (red) shift in the absorption and emission maxima compared to unsubstituted anthracene, due to the electron-donating nature of the methyl groups.

While specific experimental spectra for this compound are not widely published, the characteristic vibronic structure of the anthracene core is expected to be preserved. The photophysical properties of related anthracene derivatives provide insight into the expected behavior of this compound. For instance, the fluorescence quantum yield and lifetime are key parameters that quantify the efficiency and dynamics of the emission process.

Interactive Table 2: Representative Photophysical Data for Anthracene Derivatives in Cyclohexane.

This table presents typical data for substituted anthracenes to illustrate the expected range of values.

| Compound | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Fluorescence Quantum Yield (Φ_f) |

| Anthracene | 356, 375 | 380, 401, 425 | 0.27 |

| 9-Methylanthracene (B110197) | 358, 377 | 382, 404, 428 | 0.33 |

| 9,10-Dimethylanthracene (B165754) | 362, 381, 403 | 386, 408, 432 | 0.76 |

| This compound (Estimated) | ~360-380 | ~385-435 | ~0.3-0.8 |

Steric Effects and Their Consequences on Molecular Structure and Reactivity

Manifestations of Steric Strain: Non-Planarity of the Anthracene (B1667546) System

The fundamental structure of anthracene is a planar, polycyclic aromatic hydrocarbon. However, the introduction of bulky substituents in sterically congested positions can force the molecule to deviate significantly from this planarity. In 1,8,9-trimethylanthracene, the methyl groups at the 1, 8 (peri), and 9 (meso) positions are positioned in a highly crowded environment.

The primary source of this strain is the severe repulsive van der Waals interactions between the hydrogen atoms of the three neighboring methyl groups. To alleviate this strain, the molecule must undergo significant geometrical distortions. The anthracene backbone is forced to twist and bend, causing the aromatic rings to move out of a common plane. This phenomenon is analogous to the behavior seen in other highly substituted aromatic systems where steric hindrance leads to the formation of strained, non-planar structures. For instance, in certain cyclic oligomers of anthracene, inner hydrogen atoms can cause severe steric hindrance, resulting in a significantly deformed and strained aromatic framework. nih.gov The result for this compound is a chiral, twisted structure where the planarity of the π-system is compromised.

| Feature | Unsubstituted Anthracene | This compound (Predicted) |

| Aromatic System Geometry | Planar | Non-planar, twisted |

| Source of Geometry | Favorable π-orbital overlap | Alleviation of severe steric strain |

| Primary Steric Interactions | Minimal | Repulsion between 1-CH₃, 8-CH₃, and 9-CH₃ groups |

| Consequence | High degree of aromaticity | Disrupted π-conjugation, stored strain energy |

Impact of Peri-Methyl Interactions on Bond Geometries and Electronic Distributions

The steric clash between the peri methyl groups at positions 1 and 8 and the central methyl group at position 9 directly impacts the molecule's bond lengths and angles. To accommodate the bulky substituents, the carbon skeleton must deform. This typically manifests in several ways:

Increased Bond Lengths: The C-C bonds connecting the methyl groups to the anthracene ring (C1-CH₃, C8-CH₃, C9-CH₃) and adjacent bonds within the ring may be stretched to increase the distance between the interacting groups.

Distorted Bond Angles: Valence angles around the points of substitution are distorted from the ideal 120° for sp²-hybridized carbons. The C(9a)-C(1)-C(2) and C(8a)-C(8)-C(7) angles are likely splayed outwards to move the peri methyl groups away from each other and from the central methyl group.

Examination of Steric Hindrance in the Bay-Region of Alkyl-Substituted Anthracenes

While this compound is defined by its severe peri interactions, the principles of steric hindrance observed in the "bay-region" of other polycyclic aromatic hydrocarbons (PAHs) are highly relevant. The bay-region is the sterically crowded concave area of certain PAHs, such as between the 4 and 5 positions of phenanthrene. Introducing alkyl groups into these regions, as seen in molecules like 7,11,12-trimethylbenz[a]anthracene, also induces significant out-of-plane distortions to relieve strain. nih.gov

Studies on methyl-substituted benz[a]anthracenes have shown that steric strain in the bay-region can cause the hydrocarbon to become non-planar. nih.gov This distortion is a critical factor influencing the molecule's properties. For example, the introduction of an ethyl group, which is bulkier than a methyl group, can lead to decreased biological activity due to steric inhibition. nih.gov These findings underscore a general principle: steric crowding in congested regions of PAHs, whether in a bay-region or from peri interactions, is a dominant factor in determining the molecule's three-dimensional shape and its subsequent interactions. nih.govnih.gov

| Type of Strain | Location on Aromatic System | Example Molecule | Consequence |

| Peri-Strain | Crowding between substituents at the 1 and 8 positions | This compound | Twisting of the anthracene backbone |

| Bay-Region Strain | Crowding of substituents in a concave "bay" | 7,11,12-Trimethylbenz[a]anthracene | Out-of-plane distortion of the ring system nih.gov |

Influence of Steric Factors on Photochemical Reactivity and Isomerization Pathways

The significant strain energy stored in the ground state of this compound due to its distorted structure can profoundly influence its photochemical behavior. The non-planar geometry affects the molecule's electronic excited states and can open up unique relaxation or reaction pathways that are unavailable to its planar counterparts.

Upon absorption of light, the molecule is promoted to an excited state. The geometry of this excited state may be different from the ground state, and the presence of steric strain can influence the pathway of relaxation. In some sterically crowded molecules, such as certain 9,10-diethynylanthracenes, bulky substituents can lock the ground state into a specific conformation but allow for partial planarization in the excited state. researchgate.net For this compound, the stored strain energy could lower the activation barrier for photochemical isomerization or other reactions, making it more photochemically reactive than unsubstituted anthracene. The disruption of the π-system also leads to changes in its UV-visible absorption and fluorescence spectra, typically causing a red-shift (a shift to longer wavelengths) compared to the parent anthracene.

Stereo-electronic Interactions in this compound Derivatives

Stereo-electronic effects are interactions where the spatial arrangement of atoms (stereochemistry) influences the electronic properties and reactivity of a molecule. In this compound and its derivatives, these effects are paramount.

The primary stereo-electronic effect is the aforementioned disruption of π-conjugation due to sterically enforced non-planarity. The alignment of p-orbitals is suboptimal, which directly impacts the electronic communication across the aromatic system. This can influence the molecule's oxidation and reduction potentials and its ability to participate in reactions that depend on the aromatic π-system.

Computational Chemistry and Theoretical Modeling of 1,8,9 Trimethylanthracene Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the behavior of 1,8,9-trimethylanthracene at the molecular level. These methods solve approximations of the Schrödinger equation to determine the electronic wavefunction, from which a wide array of molecular properties can be derived. For a molecule like this compound, these calculations can elucidate the distribution of electrons, the energies of molecular orbitals, and the geometric parameters that define its three-dimensional structure. This information is crucial for predicting how the molecule will interact with other chemical species and with electromagnetic radiation.

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational efficiency, making it well-suited for studying polycyclic aromatic hydrocarbons (PAHs) and their derivatives. researchgate.netacs.org In DFT, the total energy of the system is determined as a functional of the electron density. This approach allows for the exploration of the potential energy surface to locate stable molecular conformations (minima) and the transition states that connect them.

For this compound, DFT calculations are essential for quantifying the geometric distortions caused by steric strain. These calculations can predict the out-of-plane bending of the anthracene (B1667546) core and the splaying of the C-CH₃ bonds as the molecule contorts to relieve the severe steric clash. By comparing the energies of various optimized geometries, DFT can identify the most stable conformer and determine the energy barriers for the rotation of the methyl groups.

A typical DFT study on this system would involve:

Geometry Optimization: Starting from an initial guess, the geometry is iteratively adjusted to find the lowest energy structure. This reveals key structural parameters like bond lengths, bond angles, and dihedral angles that are distorted from an ideal, planar anthracene.

Frequency Calculations: Performed on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data like zero-point vibrational energy.

Conformational Search: Exploring different rotational orientations of the three methyl groups to map out the conformational landscape and identify all low-energy isomers and the barriers separating them.

The choice of the functional (e.g., B3LYP, M06-2X, ωB97X-D) and the basis set (e.g., 6-31G(d), cc-pVTZ) is critical for obtaining reliable results and is often benchmarked against experimental data or higher-level calculations where available. mdpi.com

Table 1: Illustrative DFT-Calculated Energetic and Geometric Parameters for a Hypothetical Conformer of this compound This table presents hypothetical data representative of what a DFT calculation would yield to illustrate the concepts.

| Parameter | Calculated Value | Description |

|---|---|---|

| Relative Energy (kcal/mol) | 0.00 | Energy of the optimized conformer relative to the most stable form. |

| C1-C9-C8 Dihedral Angle (°) | 15.5 | Quantifies the out-of-plane distortion of the anthracene core. |

| Distance H(C1-methyl)...H(C9-methyl) (Å) | 2.15 | Closest intramolecular contact distance between hydrogen atoms on adjacent methyl groups, indicating steric clash. |

| HOMO-LUMO Gap (eV) | 3.85 | Energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals, related to chemical reactivity and electronic transitions. |

While DFT is excellent for ground-state properties, ab initio ("from the beginning") methods are often preferred for accurately describing electronic excited states, which are critical for understanding the photophysical properties (absorption and fluorescence) of molecules. nih.gov For PAHs, methods such as Time-Dependent DFT (TD-DFT), Configuration Interaction Singles (CIS), and Equation-of-Motion Coupled-Cluster (EOM-CC) are commonly employed. chemrxiv.org

These calculations provide detailed information about:

Excitation Energies: The energy required to promote an electron from an occupied to a virtual orbital, corresponding to the absorption of light. This allows for the theoretical prediction of the UV-Vis absorption spectrum.

Oscillator Strengths: The probability of a given electronic transition occurring, which relates to the intensity of absorption peaks.

Nature of Excited States: Analysis of the molecular orbitals involved in a transition reveals its character (e.g., π-π, n-π, charge-transfer). For this compound, the primary transitions are expected to be of π-π* character, localized on the anthracene core. hanslischka.com

The steric strain in this compound can significantly impact its excited states. The distortion from planarity can alter the energies of the π-orbitals, leading to shifts in the absorption and emission spectra (red or blue shifts) compared to unsubstituted anthracene. High-level ab initio calculations can capture these subtle electronic effects and help rationalize experimental spectroscopic results. hanslischka.com

Table 2: Representative Ab Initio Calculation Results for Low-Lying Excited States of a Methylated Anthracene This table shows example data for a related PAH system to illustrate the output of these computational methods.

| State | Vertical Excitation Energy (eV) | Oscillator Strength (f) | Primary Orbital Contribution |

|---|---|---|---|

| S₁ (First Excited Singlet) | 3.25 | 0.12 | HOMO → LUMO |

| S₂ (Second Excited Singlet) | 4.10 | 0.01 | HOMO-1 → LUMO |

| T₁ (First Excited Triplet) | 1.80 | 0.00 | HOMO → LUMO |

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations provide a static picture of molecular conformations, Molecular Dynamics (MD) simulations introduce the element of time, allowing for the exploration of the dynamic behavior of a molecule. youtube.com In an MD simulation, the motion of atoms is simulated over time by solving Newton's equations of motion, where the forces between atoms are calculated using a classical force field. researchgate.net

For this compound, MD simulations are invaluable for understanding its conformational landscape and flexibility. mdpi.com Key applications include:

Sampling Conformational Space: MD can simulate the molecule over nanoseconds or longer, capturing the rotations of the methyl groups and the flexing or "breathing" of the distorted anthracene ring. This provides a statistical map of the accessible conformations and the probability of finding the molecule in a particular state at a given temperature.

Free Energy Landscapes: By analyzing the conformational populations from an MD trajectory, one can construct a free energy surface. This surface reveals the relative stabilities of different conformers and the free energy barriers for interconversion between them, providing a more complete picture of the molecule's dynamics than static energy calculations alone.

Solvent Effects: MD simulations can explicitly include solvent molecules (like water or hexane), allowing for the study of how the molecular environment influences conformational preferences and dynamics.

The accuracy of MD simulations is highly dependent on the quality of the force field used to describe the interatomic potentials. For a strained and non-standard molecule like this compound, standard force fields may need to be re-parameterized using data from high-level quantum chemical calculations to ensure an accurate representation of the intramolecular forces. dntb.gov.ua

Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Derived Properties

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to correlate the structural features of molecules with their macroscopic properties. biointerfaceresearch.com The fundamental principle is that the structure of a molecule, encoded in numerical descriptors, determines its properties. nih.gov For PAHs, QSPR models have been successfully developed to predict properties like boiling point, solubility, and n-octanol/water partition coefficient (log Kₒw). researchgate.netresearchgate.net

The process for building a QSPR model for a class of compounds including this compound would involve:

Data Set Curation: Assembling a set of related molecules (e.g., various substituted anthracenes) with known experimental values for a target property.

Descriptor Calculation: Using software to calculate a large number of molecular descriptors for each molecule. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., surface area), or quantum-chemical (e.g., HOMO energy, dipole moment). biointerfaceresearch.com

Model Building: Employing statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to build a mathematical equation that links a subset of the most relevant descriptors to the experimental property.

Validation: Rigorously testing the model's predictive power on an external set of molecules not used in the model-building process.

Once a validated QSPR model is established, it can be used to predict the properties of new molecules like this compound simply by calculating its molecular descriptors and inputting them into the model equation. This is significantly faster than performing experiments.

Table 3: Examples of Molecular Descriptors Calculated for QSPR Modeling of this compound

| Descriptor Class | Example Descriptor | Information Encoded |

|---|---|---|

| Constitutional | Molecular Weight | Size and mass of the molecule. |

| Topological | Wiener Index | Molecular branching and compactness. |

| Geometric | Solvent Accessible Surface Area | The surface area of the molecule accessible to a solvent. |

| Quantum-Chemical | Dipole Moment | Overall polarity of the molecule. |

| Quantum-Chemical | Electron Affinity | The molecule's ability to accept an electron. nih.gov |

Theoretical Analysis of Steric Strain Energy and Conformational Flexibility

The defining feature of this compound is the immense steric strain imposed by the three proximate methyl groups. kochi-tech.ac.jp Theoretical analysis allows for the quantification of this strain and its consequences on the molecule's structure and flexibility.

Steric Strain Energy can be calculated computationally, typically by comparing the energy of the actual, strained molecule with that of a hypothetical, strain-free reference molecule. One common method is the homodesmotic reaction approach, where a balanced chemical equation is constructed such that the number and types of bonds are conserved on both sides. The energy difference of this reaction, calculated via quantum chemistry, provides an estimate of the strain energy.

For this compound, the strain arises from several interactions:

Van der Waals Repulsion: The electron clouds of hydrogen atoms on the peri- and 9-position methyl groups repel each other due to their close proximity.

Bond Angle Distortion: Angles within the anthracene ring and involving the methyl substituents are forced to deviate from their ideal values (e.g., 120° for sp² carbons). nih.gov

Bond Length Stretching: C-C bonds may be stretched or compressed to accommodate the strain.

Conformational Flexibility is directly linked to the energetic barriers separating different conformers. In this compound, the primary mode of flexibility is the rotation of the methyl groups. Theoretical calculations can map the potential energy surface as a function of the torsional angles of the C-CH₃ bonds. The resulting energy profile reveals the height of the rotational barriers. Due to the severe steric hindrance, these barriers are expected to be significantly higher than in less crowded molecules, leading to restricted rotation and potentially allowing for the isolation of distinct rotational isomers (atropisomers) at low temperatures.

Table 4: Comparison of Hypothetical Geometric Parameters in Strained this compound vs. Unstrained Anthracene This table presents illustrative data to highlight the structural changes caused by steric strain.

| Geometric Parameter | Ideal Anthracene Value | Hypothetical Strained Value | Interpretation |

|---|---|---|---|

| Ring Planarity | Planar | Non-planar (Buckled) | Out-of-plane distortion to relieve steric clash. |

| C1-C9a-C9 Bond Angle (°) | ~120° | ~124° | Angle widening to push substituents apart. |

| C9-C(methyl) Bond Length (Å) | ~1.51 Å | ~1.53 Å | Bond stretching as a result of repulsive forces. |

Advanced Research Directions and Applications in Materials Science

Rational Design of Functional Materials Utilizing Trimethylanthracene Scaffolds

The design of functional organic materials hinges on the precise control of molecular structure to dictate bulk properties. Anthracene (B1667546) derivatives are foundational building blocks due to their high fluorescence quantum yields, electrochemical stability, and characteristic [4+4] photocycloaddition reactivity. beilstein-journals.orgnih.gov The 1,8,9-trimethylanthracene framework offers a unique substitution pattern where steric hindrance is a dominant design element. Bulky groups at the 1, 8, and 9 positions are known to suppress intermolecular π-π stacking and aggregation-caused quenching, which can enhance fluorescence emission in the solid state. mdpi.comresearchgate.net This principle is central to its potential integration into various advanced materials.

In the quest for high-efficiency Organic Light-Emitting Diodes (OLEDs), particularly for deep blue emission, significant research has focused on harvesting non-emissive triplet excitons. "Hot exciton" materials, which utilize the process of triplet-triplet annihilation (TTA), represent a key strategy. In this mechanism, two triplet excitons fuse to form a higher-energy singlet exciton, which can then decay radiatively, enhancing the device's internal quantum efficiency beyond the 25% limit of conventional fluorophores.

Anthracene and its derivatives are archetypal materials for TTA-based OLEDs due to their excellent photoluminescence and suitable energy levels. researchgate.net The rational design of fluorophores based on the this compound scaffold is a promising, albeit unexplored, direction. The core hypothesis is that the pronounced steric hindrance imparted by the methyl groups at the 1 and 8 positions would physically isolate the anthracene cores in a solid-state film. This separation is crucial for preventing aggregation-induced fluorescence quenching and maintaining a high photoluminescence quantum yield (PLQY), a prerequisite for efficient emission. mdpi.com

Furthermore, the molecular rigidity imposed by the bulky substituents could suppress non-radiative decay pathways, further boosting the PLQY. researchgate.net While specific device data for this compound is not available, performance metrics for related sterically hindered anthracene derivatives underscore the potential of this approach.

Table 1: Representative Performance of Blue OLEDs Based on Anthracene Derivatives This table presents data for illustrative anthracene-based emitters to highlight the potential of the class, not specific data for this compound.

| Emitter Core | Host Material | Max. External Quantum Efficiency (EQE) | Emission Color | CIE Coordinates (x, y) |

|---|---|---|---|---|

| 2-(4-octyloxyphenyl)anthracene | N/A (as host) | 1.82 cd/A (Current Eff.) | Blue | Not Reported |

| 9-anthracene-spirobenzofluorene | Self-hosted | ~3.6% | Blue | (0.15, 0.14) |

Photoinitiators are compounds that, upon absorption of light, generate reactive species (free radicals or cations) that initiate polymerization. Anthracene derivatives can function as highly effective photosensitizers, absorbing light at specific wavelengths (typically in the UV-A range) and transferring the energy to another molecule that then generates the initiating radicals. nih.gov This indirect process is particularly valuable for curing pigmented or thick films and for adapting formulations to specific light sources like UV-LEDs.

While not specifically documented as a photoinitiator, this compound could theoretically function as a Type II photosensitizer. Its absorption spectrum is expected to be similar to that of 9-methylanthracene (B110197), with characteristic vibronic bands between 350-400 nm. Upon irradiation, it would be promoted to an excited singlet state, followed by efficient intersystem crossing to a triplet state. This triplet state could then be quenched by a co-initiator (e.g., an amine or an iodonium (B1229267) salt) via energy or electron transfer, leading to the formation of polymerization-initiating radicals.

The primary research question would be how the substitution pattern affects its efficiency as a sensitizer. The methyl groups may influence the triplet state energy and lifetime, which are critical parameters for effective energy transfer.

Cholesteric liquid crystals (CLCs) are materials that self-assemble into a helical superstructure, giving them unique optical properties such as the selective reflection of circularly polarized light. The pitch of this helix, and thus the reflected color, can be manipulated by external stimuli. Doping CLCs with photoresponsive molecules, such as anthracene derivatives, opens the door for optical data storage applications. researchgate.net

The underlying principle is the light-induced [4+4] photocycloaddition of anthracene. When two anthracene molecules dimerize, the extended π-system is disrupted, leading to a significant change in the molecule's shape and electronic properties. If the anthracene dopant is chiral or induces changes in the helical twisting power of the CLC host, this photodimerization can be used to locally alter the helical pitch, effectively "writing" data into the material that can be "read" optically. researchgate.net

The use of this compound in such a system would be dictated by its hindered photoreactivity. The significant steric clash expected from the 1, 8, and 9-methyl groups would likely reduce the quantum yield of photodimerization compared to less substituted anthracenes. researchgate.netrsc.org While this might suggest slower writing speeds, it could also lead to greater thermal stability of the written state, as the strained dimer would have a higher barrier to thermal reversion. Research would be needed to find a balance between photosensitivity and the stability of the recorded information.

Supramolecular Chemistry: Design of In-Methylcyclophanes and Host-Guest Systems

Cyclophanes are molecules containing one or more aromatic rings bridged by aliphatic chains. They are of fundamental importance in supramolecular chemistry for their ability to act as hosts, encapsulating guest molecules within their cavities. nih.gov The synthesis of cyclophanes from 1,8-disubstituted anthracene precursors is a known strategy for creating rigid, well-defined host structures. beilstein-journals.org

The this compound scaffold is a particularly intriguing candidate for the construction of novel cyclophanes. A hypothetical cyclophane synthesized from two 1,8-linked 9-methylanthracene units would feature methyl groups pointing directly into the center of the cavity. These "in-methyl" groups would significantly modify the shape, size, and electronic environment of the binding pocket.

This internal functionalization could lead to highly selective host-guest interactions. nih.govresearchgate.net The methyl groups would reduce the cavity volume, favoring the binding of smaller guests, while also providing a nonpolar, methyl-rich surface that could engage in specific CH-π interactions with suitable guest molecules. Although the synthesis of such a cyclophane has not been reported, it represents a compelling target for exploring shape-selective molecular recognition.

Photoresponsive and Photochromic Materials Development

Photochromic materials undergo a reversible change in their optical properties upon exposure to light. The defining photochromic reaction of anthracene is its [4+4] photodimerization, a reversible process where UV irradiation (~365 nm) drives the formation of a colorless dimer, and shorter wavelength UV light (~254 nm) or heat can induce cycloreversion back to the two fluorescent anthracene monomers. mdpi.comrsc.org

The substitution pattern of this compound would exert profound steric control over this process. The photodimerization of anthracene requires the two molecules to approach each other in a face-to-face orientation, allowing the formation of new bonds at the 9,10- and 9',10'- positions. The presence of a methyl group at the 9-position, as in 9-methylanthracene, already introduces some steric hindrance. nih.govresearchgate.net The addition of bulky methyl groups at the flanking 1- and 8-positions would create a highly congested environment around the reactive meso-carbons.

This steric crowding is expected to have several consequences:

Reduced Reaction Rate: The photodimerization quantum yield would likely be significantly lower than that of unsubstituted anthracene or 9-methylanthracene due to the steric repulsion hindering the necessary molecular alignment. rsc.org

Selective Dimer Formation: The steric hindrance would likely favor the formation of the head-to-tail (trans) photodimer, as this configuration would minimize the steric clash between the methyl groups of the two monomer units. researchgate.netresearchgate.net

Increased Dimer Instability: The resulting photodimer would be highly strained. This strain could lower the activation energy for the thermal back-reaction (cycloreversion), potentially making the photochromic system more reversible but less thermally stable.

These characteristics could be harnessed to create materials with tunable photoresponsive behavior, where the balance between photoswitching and stability is engineered through steric control. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.